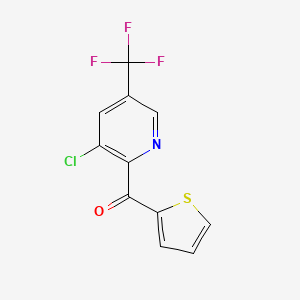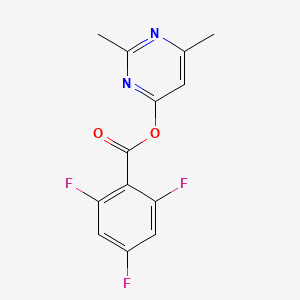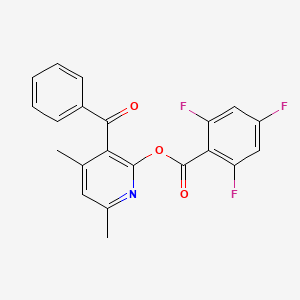![molecular formula C17H12BrClN2O3S2 B3036087 2-(4-溴苯基)磺酰基-N-[4-(4-氯苯基)-1,3-噻唑-2-基]乙酰胺 CAS No. 338966-06-6](/img/structure/B3036087.png)
2-(4-溴苯基)磺酰基-N-[4-(4-氯苯基)-1,3-噻唑-2-基]乙酰胺
描述
2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C17H12BrClN2O3S2 and its molecular weight is 471.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
N-取代乙酰胺衍生物的合成
Iqbal 等人 (2017) 的一项研究描述了带有氮杂环和 1,3,4-恶二唑杂环核的乙酰胺衍生物的合成。这些化合物,包括与 2-(4-溴苯基)磺酰基-N-[4-(4-氯苯基)-1,3-噻唑-2-基]乙酰胺相关的结构,被测试了其抗菌特性。特别是,带有 2-甲基苯基基团的化合物对包括伤寒沙门氏菌和大肠杆菌在内的各种细菌菌株表现出显着的抗菌活性 (Iqbal 等人,2017).
磺酰基乙酰胺衍生物的抗菌特性
Darwish 等人 (2014) 进行的另一项研究重点是合成新的杂环化合物,其中包含磺酰基部分,适用于用作抗菌剂。本研究还研究了与 2-(4-溴苯基)磺酰基-N-[4-(4-氯苯基)-1,3-噻唑-2-基]乙酰胺结构类似的化合物,揭示了它们作为有效抗菌剂和抗真菌剂的潜力 (Darwish 等人,2014).
抗癌评价
抗癌活性的评价
Zyabrev 等人 (2022) 的研究涉及合成一系列 4-芳基磺酰基-1,3-恶唑,它们对包括中枢神经系统癌症和非小细胞肺癌在内的各种癌细胞系表现出显着的抗癌活性。这项研究强调了与 2-(4-溴苯基)磺酰基-N-[4-(4-氯苯基)-1,3-噻唑-2-基]乙酰胺在癌症治疗中具有潜在作用的结构相关化合物的潜力 (Zyabrev 等人,2022).
磺酰胺衍生物的细胞毒活性
Ghorab 等人 (2015) 研究了新型磺酰胺衍生物对乳腺癌和结肠癌细胞系的细胞毒活性。他们发现一种化合物是针对乳腺癌细胞系的有效抑制剂,证明了这些衍生物在癌症治疗中的治疗潜力 (Ghorab 等人,2015).
抗氧化剂和酶抑制活性
酰胺甲烷磺酰基连接的双杂环的合成和抗氧化活性
Talapuru 等人 (2014) 合成了一系列酰胺甲烷磺酰基连接的吡咯基恶唑/噻唑/咪唑,并测试了它们的抗氧化活性。在这些化合物中,一种表现出优异的抗氧化活性,超过了标准抗坏血酸。这项研究表明,这些与 2-(4-溴苯基)磺酰基-N-[4-(4-氯苯基)-1,3-噻唑-2-基]乙酰胺在结构上相似的化合物在氧化应激相关应用中的潜力 (Talapuru 等人,2014).
对酶的抑制潜力
Abbasi 等人 (2019) 的一项研究探讨了具有苯并二氧杂和乙酰胺部分的新型磺酰胺的酶抑制潜力。合成的化合物对酵母 α-葡萄糖苷酶表现出显着的抑制活性,对乙酰胆碱酯酶表现出弱活性,突出了它们作为酶抑制剂的潜力 (Abbasi 等人,2019).
作用机制
Target of Action
It has been tested for antimicrobial action against bacterial and fungal strains
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that the compound interacts with its targets through a mechanism involving free radical bromination, nucleophilic substitution, or oxidation
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.
Result of Action
The compound has been tested for antimicrobial action against bacterial and fungal strains, and for toxicity on freshwater cladoceran Daphnia magna Straus
生化分析
Biochemical Properties
2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antiproliferative activities, suggesting its potential as a therapeutic agent . The interactions of 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide with enzymes such as proteases and kinases can lead to the inhibition or activation of these enzymes, thereby modulating various biochemical pathways. Additionally, the compound’s sulfonyl and thiazolyl groups enable it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity.
Cellular Effects
The effects of 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Moreover, 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. The compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of specific metabolites, which can affect overall cellular energy balance and function.
Molecular Mechanism
The molecular mechanism of action of 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s sulfonyl and thiazolyl groups allow it to bind to the active sites of enzymes, thereby inhibiting their catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the suppression of cell proliferation and induction of apoptosis. Additionally, 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide can change over time due to factors such as stability, degradation, and long-term effects on cellular function . The compound’s stability is influenced by its chemical structure, which can undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide can result in sustained inhibition of cell proliferation and induction of apoptosis. The compound’s effects may diminish over time as cells develop resistance or adapt to its presence.
Dosage Effects in Animal Models
The effects of 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide vary with different dosages in animal models . At lower doses, the compound can effectively inhibit tumor growth and reduce the proliferation of cancer cells without causing significant toxicity. At higher doses, 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide may exhibit toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity. The metabolic pathways of 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide can also affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide within cells and tissues are mediated by transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can be influenced by factors such as binding affinity to transporters and proteins, as well as its lipophilicity. The distribution of 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide can impact its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can influence cellular metabolism and apoptosis. The subcellular localization of 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide can determine its effectiveness in targeting specific cellular processes and pathways.
属性
IUPAC Name |
2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3S2/c18-12-3-7-14(8-4-12)26(23,24)10-16(22)21-17-20-15(9-25-17)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIKRIUPANSLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(6-Chloro-2-pyridinyl)piperazino]-3-iminopropanenitrile](/img/structure/B3036004.png)
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrrol-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B3036005.png)
![(E)-3-(4-chlorophenyl)-2-[5-[(E)-3-(dimethylamino)prop-2-enoyl]thiophen-2-yl]prop-2-enenitrile](/img/structure/B3036006.png)
![8-Chloro-3-(4-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3036008.png)




![5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B3036018.png)
![1-[(3,4-Dichlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B3036019.png)
![4-chloro-N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3036020.png)
![4-chloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B3036021.png)
![1-[4-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methylmethanimine oxide](/img/structure/B3036023.png)
![2-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3036026.png)
